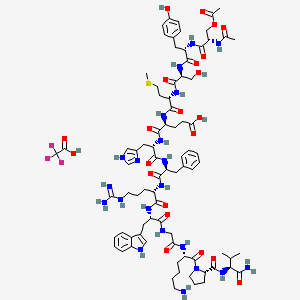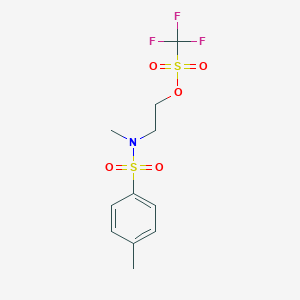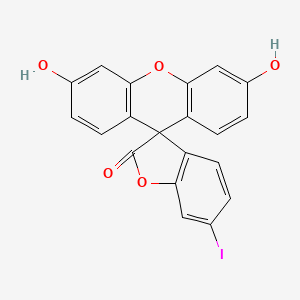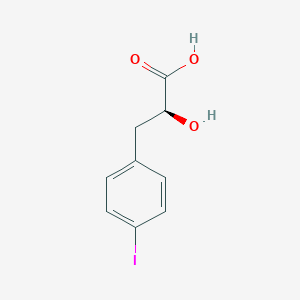
H-L-Lys(Boc)-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Lys(Boc)-Pro-OH, also known as Boc-L-Lys-Pro-OH, is an amino acid derivative used in peptide synthesis. It is an important building block for peptide and protein synthesis, and has a wide range of applications in scientific research. This compound is an essential component of many peptides, proteins and other biological molecules. It is a versatile molecule that can be used in a variety of ways to create new peptides and proteins.
Wirkmechanismus
H-L-Lys(Boc)-Pro-OH is a zwitterionic molecule, meaning it contains both a positive and negative charge. This allows it to form hydrogen bonds with other molecules, which is essential for the formation of peptide and protein structures. The molecule also has an amino group, which can be used for the formation of peptide bonds.
Biochemical and Physiological Effects
This compound is an essential component of many peptides and proteins. It is involved in the formation of peptide bonds, which are essential for the formation of proteins and other biomolecules. It is also involved in the formation of hydrogen bonds, which are essential for the stability of proteins and other biomolecules. In addition, this compound is involved in the regulation of enzyme activity and cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
H-L-Lys(Boc)-Pro-OH is a widely used molecule in peptide and protein synthesis. It has several advantages for lab experiments, including its high solubility in aqueous solutions, its stability in a wide range of pH and temperature conditions, and its ability to form hydrogen bonds. However, it is also limited by its low reactivity and its tendency to form dimers, which can complicate the synthesis of peptides and proteins.
Zukünftige Richtungen
H-L-Lys(Boc)-Pro-OH has a wide range of potential applications in scientific research. Future research could focus on the development of new synthesis methods for this compound, as well as the development of new peptides and proteins that contain the molecule. In addition, research could focus on the development of new methods for the production of antibodies, enzymes, and other proteins that contain this compound. Finally, research could focus on the development of new methods for the regulation of enzyme activity and cellular metabolism using this compound.
Synthesemethoden
H-L-Lys(Boc)-Pro-OH is synthesized by a two-step process. The first step involves the reaction of Boc-L-Lys with a base, such as sodium hydroxide, to form the Boc-L-Lys-OH intermediate. The second step involves the reaction of the intermediate with a carboxylic acid, such as acetic acid, to form the desired product. This two-step process is usually carried out in aqueous solution, and the resulting product is purified by precipitation or chromatography.
Wissenschaftliche Forschungsanwendungen
H-L-Lys(Boc)-Pro-OH is widely used in scientific research. It is commonly used in peptide and protein synthesis, as it is an important building block for peptides and proteins. It is also used in the synthesis of other biomolecules, such as nucleic acids, carbohydrates, and lipids. In addition, this compound is used in the production of antibodies, enzymes, and other proteins used in biotechnology and drug discovery.
Eigenschaften
IUPAC Name |
1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCJQPRCVJQIC-PXYINDEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














